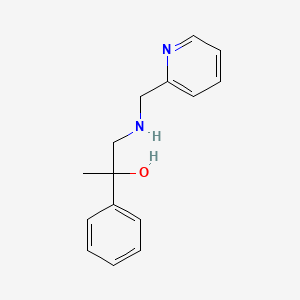

1-(2-Aminobutyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

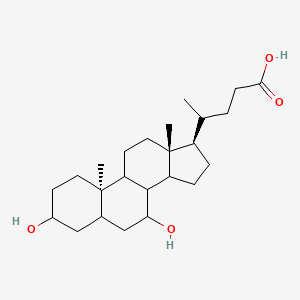

1-(2-Aminobutyl)pirrolidina-2,5-diona es un compuesto orgánico que pertenece a la clase de derivados de la pirrolidina. Este compuesto presenta un anillo de pirrolidina sustituido con un grupo aminobutílico y dos grupos ceto en las posiciones 2 y 5.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-(2-Aminobutyl)pirrolidina-2,5-diona se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de pirrolidina-2,5-diona con 2-aminobutanamina en condiciones controladas. La reacción generalmente requiere un disolvente como etanol o metanol y se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.

Métodos de producción industrial: En entornos industriales, la producción de 1-(2-Aminobutyl)pirrolidina-2,5-diona puede implicar reactores por lotes a gran escala donde los reactivos se combinan en proporciones estequiométrica precisas. Las condiciones de reacción, incluida la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar el rendimiento y la pureza. Después de la reacción, el producto se purifica utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(2-Aminobutyl)pirrolidina-2,5-diona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertir los grupos ceto en grupos hidroxilo.

Sustitución: El grupo aminobutílico puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos principales:

Oxidación: Formación de derivados oxo.

Reducción: Formación de derivados hidroxilo.

Sustitución: Formación de derivados de pirrolidina sustituidos.

Aplicaciones Científicas De Investigación

1-(2-Aminobutyl)pirrolidina-2,5-diona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su potencial como una sonda bioquímica.

Medicina: Explorado por su potencial terapéutico en el descubrimiento de fármacos, particularmente en el tratamiento de enzimas o receptores específicos.

Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.

Mecanismo De Acción

El mecanismo de acción de 1-(2-Aminobutyl)pirrolidina-2,5-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. La presencia del grupo aminobutílico y las funcionalidades cetónicas le permite formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en varias vías bioquímicas.

Compuestos similares:

Pirrolidina-2,5-diona: Carece del grupo aminobutílico pero comparte el anillo de pirrolidina y las funcionalidades cetónicas.

Derivados de prolina: Contienen una estructura de anillo de pirrolidina similar, pero difieren en la composición de la cadena lateral.

Unicidad: 1-(2-Aminobutyl)pirrolidina-2,5-diona es única debido a la presencia del grupo aminobutílico, que imparte propiedades químicas y biológicas distintas. Esta característica estructural mejora su potencial para interacciones específicas con objetivos biológicos, convirtiéndola en un compuesto valioso en la química medicinal.

Comparación Con Compuestos Similares

Pyrrolidine-2,5-dione: Lacks the aminobutyl group but shares the pyrrolidine ring and keto functionalities.

Proline derivatives: Contain a similar pyrrolidine ring structure but differ in side chain composition.

Uniqueness: 1-(2-Aminobutyl)pyrrolidine-2,5-dione is unique due to the presence of the aminobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Propiedades

Fórmula molecular |

C8H14N2O2 |

|---|---|

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

1-(2-aminobutyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(9)5-10-7(11)3-4-8(10)12/h6H,2-5,9H2,1H3 |

Clave InChI |

LKBQVLJWPJZQQO-UHFFFAOYSA-N |

SMILES canónico |

CCC(CN1C(=O)CCC1=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)